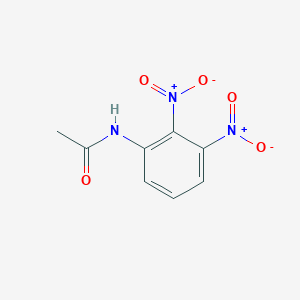

N-(2,3-dinitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dinitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7N3O5 and its molecular weight is 225.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry:

N-(2,3-dinitrophenyl)acetamide serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution to form different acetamide derivatives.

- Reduction Reactions: It can be reduced to yield corresponding amines or other functional groups, which are valuable in further synthetic pathways.

- Oxidation Reactions: The nitro groups can be oxidized to form nitroso derivatives or other oxidized products, expanding the range of possible derivatives for study.

Biological Applications

Enzyme Inhibition Studies:

this compound has been investigated for its potential as an enzyme inhibitor. The presence of the dinitrophenyl group enhances its ability to interact with biological molecules, making it a candidate for studies on enzyme kinetics and inhibition mechanisms. For instance, it has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes .

Pharmacological Research:

Research into the pharmacological properties of this compound has revealed potential anti-inflammatory and antimicrobial activities. Its structure allows it to interact with various biomolecules, suggesting that it could play a role in drug development aimed at treating inflammatory diseases or infections .

Medicinal Chemistry

Antidepressant Activity:

Recent studies have explored the antidepressant potential of compounds derived from this compound. In vivo evaluations using animal models have indicated that certain derivatives exhibit significant antidepressant effects when administered at specific dosages. These findings suggest that modifications to the dinitrophenyl group can enhance bioactivity and therapeutic efficacy .

Anticancer Investigations:

this compound has also been evaluated for its anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the modulation of apoptotic pathways and interaction with key regulatory proteins involved in cell survival .

Industrial Applications

Dyes and Pigments:

In addition to its applications in research and medicine, this compound is utilized in the production of dyes and pigments due to its vibrant color properties imparted by the dinitrophenyl group. This makes it valuable in various industrial applications where colorants are required .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Reagent for substitutions and reductions | Forms various derivatives |

| Biological Studies | Enzyme inhibition | Potential for disrupting cellular processes |

| Medicinal Chemistry | Antidepressant and anticancer research | Significant effects observed in animal models |

| Industrial Use | Production of dyes and pigments | Utilizes color properties of the compound |

化学反応の分析

Reduction Reactions

The nitro groups (−NO₂) in N-(2,3-dinitrophenyl)acetamide are highly susceptible to reduction, forming amine derivatives under controlled conditions.

Reagents and Conditions :

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at room temperature .

-

Metal Hydrides : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

Products :

-

Reduction of both nitro groups yields N-(2,3-diaminophenyl)acetamide (C₈H₁₀N₄O).

-

Selective reduction of one nitro group can occur under milder conditions, producing intermediates like N-(2-amino-3-nitrophenyl)acetamide .

Mechanism :

The nitro groups undergo a stepwise six-electron reduction:

NO2→ NO→ NHOH→ NH2

Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, while LiAlH₄ transfers hydride ions directly .

Hydrolysis of the Acetamide Group

The acetamide group (−NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to form aniline derivatives.

Reagents and Conditions :

Products :

-

Hydrolysis yields 2,3-dinitroaniline (C₆H₅N₃O₄) and acetic acid.

Mechanism :

In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the amide nitrogen, leading to cleavage of the C–N bond .

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group participates in nucleophilic substitution reactions with amines or hydroxylamine.

Reagents and Conditions :

Products :

-

Substitution with amines produces N-(2,3-dinitrophenyl)urea derivatives (e.g., N-(2,3-dinitrophenyl)-N′-methylurea).

-

Reaction with hydroxylamine forms N-(2,3-dinitrophenyl)hydroxamic acid .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring limits electrophilic substitution, but reactions occur under forcing conditions.

Reagents and Conditions :

Products :

-

Further nitration introduces a third nitro group at the 5-position, forming N-(2,3,5-trinitrophenyl)acetamide .

-

Sulfonation adds a sulfonic acid group (−SO₃H) at the 4-position.

Regioselectivity :

Nitro groups direct incoming electrophiles to the meta position relative to themselves, but steric hindrance from the 2- and 3-nitro groups often limits reactivity .

Photochemical Reactions

Exposure to UV light induces nitro group rearrangement or ring modifications.

Conditions :

Products :

特性

CAS番号 |

94728-09-3 |

|---|---|

分子式 |

C8H7N3O5 |

分子量 |

225.16 g/mol |

IUPAC名 |

N-(2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12) |

InChIキー |

YTGWKOHORKGMHD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。